4-[(1R)-1-Hydroxyethyl]-2-nitrophenol
Description
Contextualization within the Broader Nitrophenol Chemistry Landscape
Nitrophenols are a class of organic compounds derived from phenol (B47542) with one or more nitro groups attached to the benzene (B151609) ring. wikipedia.orgcdc.gov The presence of the electron-withdrawing nitro group significantly influences the chemical properties of the phenol ring, most notably increasing the acidity of the hydroxyl group. wikipedia.orgfiveable.me Nitrophenols exist as three isomers: ortho-, meta-, and para-nitrophenol, each with distinct physical and chemical characteristics. wikipedia.orgcdc.gov
The synthesis of nitrophenols is typically achieved through the nitration of phenol using nitric acid. ukessays.comyoutube.com This electrophilic aromatic substitution reaction generally yields a mixture of ortho- and para-nitrophenols, as the hydroxyl group is an ortho, para-director. ukessays.com The separation of these isomers is a common procedure in organic synthesis, often accomplished by methods like steam distillation or column chromatography, exploiting the difference in their boiling points and polarities. ukessays.comstackexchange.com
Nitrophenols serve as versatile intermediates in the synthesis of a wide range of commercially important substances. nih.govepa.gov They are precursors to aminophenols, which are used in the manufacturing of dyes, pharmaceuticals, and photographic developers. mdpi.comwikipedia.org For instance, p-nitrophenol is a key intermediate in the production of paracetamol (acetaminophen) and certain pesticides. epa.govwikipedia.org The reactivity of the nitro group and the phenolic hydroxyl group allows for a variety of chemical transformations, making nitrophenols valuable building blocks in organic synthesis.
| Property | 2-Nitrophenol (B165410) (ortho) | 3-Nitrophenol (meta) | 4-Nitrophenol (B140041) (para) |
|---|---|---|---|
| Appearance | Light yellow solid cdc.gov | Colorless to pale yellow solid cdc.gov | Colorless to pale yellow solid cdc.gov |
| Molar Mass (g/mol) | 139.11 wikipedia.org | 139.11 wikipedia.org | 139.11 wikipedia.org |
| Melting Point (°C) | 44-45 | 97 wikipedia.org | 113-114 wikipedia.org |
| Boiling Point (°C) | 216 | 194 (at 70 mmHg) | 279 wikipedia.org |
| Acidity (pKa) | 7.23 | 8.39 | 7.15 wikipedia.org |
Significance of Chiral Hydroxyethyl (B10761427) Aromatic Systems in Advanced Organic Chemistry
Aromatic systems containing a chiral hydroxyethyl group are of significant interest in advanced organic chemistry, primarily due to their prevalence in biologically active molecules and their utility as chiral building blocks in asymmetric synthesis. rsc.org The term "chiral" refers to a molecule that is non-superimposable on its mirror image, much like a pair of hands. quora.comwikipedia.org This property arises from the presence of a stereocenter, which in the case of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol is the carbon atom of the hydroxyethyl group that is bonded to four different substituents. wikipedia.org
The "handedness" of a chiral molecule can have profound effects on its biological activity. youtube.comnih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and will often interact differently with each enantiomer of a chiral drug. rsc.orgresearchgate.net One enantiomer may elicit a desired therapeutic effect, while the other may be less active, inactive, or even cause adverse effects. mdpi.com Therefore, the ability to synthesize enantiomerically pure compounds is of paramount importance in medicinal chemistry and drug development. veranova.com
Chiral hydroxyethyl aromatic moieties are found in a variety of pharmaceuticals. The development of synthetic methodologies to access these structures with high enantiomeric purity is an active area of research. nih.gov Asymmetric synthesis, which involves the use of chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other, is a key strategy in this endeavor. wikipedia.org The hydroxyethyl group itself can also play a crucial role in the construction of more complex molecules, participating in a range of chemical transformations. rsc.org
Overview of Key Research Trajectories and Academic Relevance for the Compound
Research involving this compound is situated at the confluence of several important research areas. While specific, large-scale research projects focusing solely on this compound are not extensively documented in publicly available literature, its structure suggests its potential utility in a number of research trajectories.
One key area is in the development of novel chiral ligands for asymmetric catalysis. The phenolic hydroxyl group and the secondary alcohol of the hydroxyethyl group can act as coordination sites for metal centers. The inherent chirality of the molecule could then be used to induce stereoselectivity in a variety of chemical reactions.
Another potential research direction is its use as a chiral starting material for the synthesis of more complex molecules. The nitro group can be reduced to an amine, which can then be further functionalized. The phenolic hydroxyl group can be alkylated or acylated, and the secondary alcohol can be oxidized or used in esterification reactions. These transformations, starting from an enantiomerically pure material, would allow for the synthesis of complex chiral targets.
Furthermore, the compound could be of interest in the study of molecular recognition. The combination of hydrogen bond donors (the two hydroxyl groups) and a hydrogen bond acceptor (the nitro group) within a defined stereochemical framework could lead to specific interactions with other chiral molecules.
| Property | Value |
|---|---|
| Molecular Formula | C8H9NO4 uni.lu |
| Molecular Weight | 183.16 g/mol |
| InChIKey | YFJFHPWXFUVRCD-RXMQYKEDSA-N uni.lu |
| CAS Number | 1932416-35-7 biosynth.com |
Stereochemical Considerations and the Importance of Enantiomeric Purity in Research on this compound
The designation "(1R)" in the name this compound is of critical importance. It specifies the absolute configuration at the chiral center, the carbon atom bearing the hydroxyl group in the ethyl side chain. This stereochemical descriptor indicates that when viewing the molecule with the lowest priority group (in this case, the hydrogen atom) pointing away from the viewer, the arrangement of the other three groups (hydroxyl, methyl, and nitrophenyl) decreases in priority in a clockwise direction. The existence of this specific stereoisomer implies the existence of its non-superimposable mirror image, the (1S)-enantiomer.
Enantiomeric purity, or the extent to which one enantiomer is present in a sample compared to the other, is a crucial parameter in the study and application of chiral compounds. veranova.com In many biological and chemical contexts, the two enantiomers of a chiral molecule will exhibit different properties. youtube.commdpi.com For example, in pharmaceutical applications, one enantiomer might be a potent drug while the other is inactive or even toxic. mdpi.com Therefore, the synthesis and characterization of enantiomerically pure compounds are essential.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(1R)-1-hydroxyethyl]-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5(10)6-2-3-8(11)7(4-6)9(12)13/h2-5,10-11H,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJFHPWXFUVRCD-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)O)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1932416-35-7 | |
| Record name | 4-[(1R)-1-hydroxyethyl]-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 4 1r 1 Hydroxyethyl 2 Nitrophenol
Chemo- and Regioselective Synthetic Routes to 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol
Achieving the specific structure of this compound hinges on chemo- and regioselective strategies. These methods aim to direct reactions to a specific functional group (chemoselectivity) and a particular position on the aromatic ring (regioselectivity). A common synthetic pathway begins with a more readily available starting material, such as 4-(1-hydroxyethyl)phenol, and selectively introduces the nitro group.
Strategies for the Selective Nitration of Hydroxyethyl-Substituted Phenols
The introduction of a nitro (NO₂) group onto a phenol (B47542) ring that already contains a hydroxyethyl (B10761427) substituent is a critical step that demands high regioselectivity. The goal is to add the nitro group specifically at the position ortho to the hydroxyl (-OH) group and meta to the hydroxyethyl [-CH(OH)CH₃] group. Both the hydroxyl and the hydroxyethyl groups are activating and ortho-, para-directing, which complicates the selective nitration at the desired C2 position.
Various nitrating agents and conditions have been explored to achieve this selectivity. ijcce.ac.ir A mixture of nitric acid and sulfuric acid is a traditional nitrating agent, but it can often lead to a mixture of ortho- and para-nitrated products and potential side reactions like oxidation. paspk.org Milder and more selective methods are often preferred. For instance, using metal nitrates, such as copper(II) nitrate (B79036) or iron(III) nitrate, in organic solvents can offer better control over the reaction. ijcce.ac.ir Another approach involves the use of reagents like ammonium (B1175870) nitrate in the presence of an acid catalyst, which can favor ortho-nitration under specific conditions. dergipark.org.tr The choice of solvent and temperature is crucial; studies on phenol nitration have shown that these parameters can significantly influence the ratio of ortho to para isomers. ijcce.ac.irpaspk.org
A method for synthesizing the precursor 4-hydroxy-3-nitroacetophenone involves the nitration of p-hydroxyacetophenone using ammonium nitrate and a copper salt catalyst in an aqueous organic acid solution. google.com This ketone can then be reduced to form the target chiral alcohol.
| Reagent/Catalyst System | Key Feature | Common Outcome |
| Nitric Acid/Sulfuric Acid | Strong, traditional nitrating agent. | Can lead to mixtures of isomers and oxidation byproducts. |
| Metal Nitrates (e.g., Cu(NO₃)₂, Fe(NO₃)₃) | Milder conditions, often used in organic solvents. | Improved regioselectivity compared to mixed acid. ijcce.ac.ir |
| Ammonium Nitrate/Acid Catalyst | Inexpensive and easy-to-handle reagents. | Can provide high regioselectivity for ortho-nitration. dergipark.org.tr |
| Acetyl Nitrate (on silica (B1680970) gel) | Solid-supported reagent. | Offers mild conditions and selective nitration of phenols. dergipark.org.tr |
Formation of the Chiral Hydroxyethyl Side Chain on Aromatic Scaffolds
The creation of the chiral hydroxyethyl side chain can be approached in several ways. One common strategy involves the Friedel-Crafts acylation of a protected phenol with an acetylating agent (e.g., acetyl chloride or acetic anhydride) to produce an acetophenone (B1666503) intermediate. For this specific compound, this would mean starting with a 2-nitrophenol (B165410) derivative and introducing the acetyl group at the para-position to form 4-hydroxy-3-nitroacetophenone. sigmaaldrich.com
Once the ketone precursor is synthesized, the chiral secondary alcohol is generated through stereoselective reduction of the carbonyl group. This reduction is a pivotal step where the chirality of the molecule is established. Various methods, including the use of chiral reducing agents or catalysts, are employed to ensure the formation of the desired (R)-enantiomer.
An alternative route involves a Grignard reaction, where an organomagnesium reagent adds to a corresponding aldehyde. For instance, reacting 2-nitro-4-formylphenol with methylmagnesium bromide would yield the racemic secondary alcohol, 4-(1-hydroxyethyl)-2-nitrophenol, which would then require separation of the enantiomers.
Stereoselective Synthesis and Chiral Resolution Techniques for Enantiopure this compound
Obtaining the enantiomerically pure (1R) form of the compound is essential for many applications. This can be accomplished either by directly synthesizing the correct stereoisomer (asymmetric synthesis) or by separating it from a racemic mixture (chiral resolution).
Asymmetric Catalysis in the Production of Chiral Hydroxyethyl Moieties
Asymmetric catalysis is a powerful strategy for the direct synthesis of the (R)-enantiomer from the prochiral ketone, 4-hydroxy-3-nitroacetophenone. This involves the use of a small amount of a chiral catalyst to steer the reaction towards the desired stereochemical outcome.
Asymmetric transfer hydrogenation is a widely used method for the reduction of aromatic ketones. liv.ac.uk This technique typically employs a transition metal catalyst, such as ruthenium or rhodium, complexed with a chiral ligand. nih.gov For example, ruthenium complexes with ligands like (R,R)-TsDPEN have been shown to be highly effective in reducing various acetophenone derivatives to their corresponding chiral alcohols with high enantioselectivity. liv.ac.uk The reaction uses a simple hydrogen source, such as formic acid/triethylamine azeotrope, and can often be performed in environmentally benign solvents like water. liv.ac.uk The choice of the chiral ligand is paramount as it determines the facial selectivity of the hydride attack on the carbonyl group, thus controlling the stereochemistry of the resulting alcohol. nih.gov
| Catalytic System | Description | Typical Enantiomeric Excess (ee) |
| Ru-(R,R)-TsDPEN | Ruthenium-based catalyst for asymmetric transfer hydrogenation. | Often >90% for aromatic ketones. liv.ac.uk |
| Rh-Chiral Diphosphine | Rhodium-based catalysts used for asymmetric hydrogenation. | High enantioselectivity for a range of ketones. |
| Chiral Borohydride (B1222165) Reagents | Formed from NaBH₄ and a chiral ligand (e.g., amino alcohols). | Effective for stereoselective reduction of prochiral ketones. |
Enzymatic Synthesis and Biotransformation Approaches for Stereocontrol
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing chiral alcohols. Enzymes, such as alcohol dehydrogenases (ADHs), or whole-cell systems (like yeast or bacteria) can reduce the ketone precursor (4-hydroxy-3-nitroacetophenone) with exceptional enantioselectivity. nih.gov
Microbial reductions using various yeast and bacteria strains have been successfully employed for the asymmetric reduction of substituted acetophenones. researchgate.net For example, organisms like Candida zeylanoides have been shown to reduce 4-nitroacetophenone to the corresponding (S)-alcohol with high yield and over 99% enantiomeric excess (ee). researchgate.net While this produces the opposite enantiomer, other microbial strains or isolated enzymes can be selected to favor the (R)-product. Ketoreductases (KREDs) are a class of enzymes that are particularly effective for this transformation, and a wide range of commercially available KREDs can screen for the desired stereoselectivity. rsc.orgmdpi.com
These biotransformations are typically conducted in aqueous media under mild temperature and pH conditions, which minimizes waste and avoids the use of heavy metals. researchgate.net The enantioselectivity is often influenced by the electronic and steric properties of the substituents on the aromatic ring. rsc.org
Chiral Separation Methods for Enantiomers of 4-[(1R)-1-Hydroxyethyl)-2-nitrophenol
When a synthesis results in a racemic mixture (an equal mix of (R) and (S) enantiomers), chiral resolution is necessary to isolate the desired (1R) form. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective technique for this purpose. rsc.orgnih.gov
The principle of chiral HPLC relies on the differential interaction between the two enantiomers and the chiral environment of the column. phenomenex.com CSPs are often based on chiral polymers like cellulose (B213188) or amylose (B160209) derivatives. nih.govvt.edu The choice of the specific CSP and the mobile phase (the solvent system that carries the sample through the column) is critical for achieving good separation. vt.edu Different mobile phase modes, such as normal-phase (e.g., hexane (B92381)/ethanol) or reversed-phase (e.g., acetonitrile (B52724)/water), can be employed to optimize the resolution between the two enantiomers. nih.gov
Other chiral separation techniques include supercritical fluid chromatography (SFC) and capillary electrophoresis (CE), which can also offer high efficiency and resolution for separating enantiomers. nih.govwvu.edu
| Technique | Principle | Key Features |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Widely applicable, high resolution, suitable for analytical and preparative scales. rsc.orgnih.gov |
| Chiral SFC | Uses supercritical CO₂ as the main mobile phase with a chiral column. | Fast separations, reduced solvent consumption. |
| Chiral CE | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer. | High efficiency, requires very small sample volumes. nih.gov |
| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation (e.g., crystallization). | An older method, can be effective for large-scale separations. |
Elucidation of Reaction Mechanisms in the Synthesis of this compound
The enantioselective synthesis of this compound from its prochiral precursor, 4-acetyl-2-nitrophenol, is primarily achieved through asymmetric reduction. The mechanisms of these reductions are crucial for understanding and optimizing the synthesis. Two prominent methodologies, the Corey-Bakshi-Shibata (CBS) reduction and biocatalytic reductions, offer distinct mechanistic pathways to the desired chiral alcohol.
The CBS reduction employs a chiral oxazaborolidine catalyst, which coordinates with borane (B79455) to form a chiral reducing agent. The proposed mechanism for the reduction of a ketone, such as 4-acetyl-2-nitrophenol, involves the formation of a six-membered transition state. rsc.org The ketone's carbonyl group coordinates to the boron atom of the oxazaborolidine-borane complex. rsc.org Steric interactions between the larger substituent on the ketone (the nitrophenyl group) and the catalyst direct the hydride transfer from the borane to a specific face of the carbonyl, leading to the formation of the (R)-enantiomer with high selectivity. rsc.org Following the hydride transfer, the resulting alkoxyborane dissociates, regenerating the catalyst for the next cycle. rsc.org
Biocatalytic reductions, on the other hand, utilize enzymes such as ketoreductases (KREDs) or whole microbial cells. tudelft.nlnih.gov These enzymatic reactions are highly specific due to the three-dimensional structure of the enzyme's active site. The ketone substrate binds to the active site in a precise orientation. A cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) derivative (NADPH), then delivers a hydride to the carbonyl group of the substrate. tudelft.nl The stereochemical outcome of the reaction is dictated by the spatial arrangement of the substrate and the cofactor within the active site, which is inherent to the specific enzyme used. For the synthesis of the (R)-enantiomer, an anti-Prelog selective enzyme would be required. mdpi.com
Optimization of Synthetic Pathways for Research Scale Production
Optimizing the synthetic pathway for this compound on a research scale involves fine-tuning various reaction parameters to maximize both the chemical yield and the enantiomeric excess (ee) of the desired product. The optimal conditions can vary significantly between different synthetic strategies.
For the Corey-Bakshi-Shibata (CBS) reduction, several factors can be adjusted. The choice of the chiral amino alcohol used to generate the oxazaborolidine catalyst is critical, as it directly influences the enantioselectivity. york.ac.uk The reaction temperature also plays a significant role; lower temperatures generally lead to higher enantioselectivity, although they may also decrease the reaction rate. nih.gov The stoichiometry of the borane reducing agent and the catalyst loading are additional parameters that can be optimized to ensure complete conversion of the starting material while minimizing the use of expensive reagents.
In the case of biocatalytic reductions, optimization focuses on creating the ideal environment for the enzyme to function effectively. The pH and temperature of the reaction medium must be controlled to maintain the enzyme's activity and stability. mdpi.com The choice of a co-substrate for cofactor regeneration is crucial for driving the reaction to completion. mdpi.com Common co-substrates include glucose or isopropanol. The concentration of the substrate, 4-acetyl-2-nitrophenol, must also be carefully managed, as high concentrations can lead to substrate inhibition of the enzyme. The use of whole-cell biocatalysts can sometimes be advantageous as they contain their own cofactor regeneration systems. nih.gov
The following interactive data table provides a hypothetical comparison of different catalytic systems for the asymmetric reduction of an acetophenone derivative, illustrating the types of parameters that are typically optimized.
| Catalyst System | Chiral Ligand/Enzyme | Reducing Agent/Co-substrate | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| CBS Reduction | (S)-Diphenylprolinol | Borane-THF | THF | -20 | 95 | 98 (R) |
| CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine | Borane-DMS | Toluene | 0 | 92 | 96 (R) |
| Biocatalysis | Ketoreductase KRED1-P1-A12 | Isopropanol | Phosphate Buffer/MTBE | 30 | 98 | >99 (R) |
| Biocatalysis | Rhodococcus ruber (whole cells) | Glucose | Aqueous | 25 | 89 | 97 (R) |
| Transfer Hydrogenation | [RuCl(p-cymene)((S,S)-TsDPEN)] | Formic Acid/Triethylamine | Acetonitrile | 40 | 97 | 95 (R) |
This table is a representative example based on data for analogous reductions and is intended for illustrative purposes.
Ultimately, the choice of the optimal synthetic pathway will depend on a variety of factors, including the desired scale of the reaction, the availability and cost of reagents and catalysts, and the required level of enantiopurity for the final product. Both the CBS reduction and biocatalytic methods offer viable and highly effective routes to this compound, with careful optimization being key to achieving excellent results.
Advanced Spectroscopic and Structural Characterization Methodologies for 4 1r 1 Hydroxyethyl 2 Nitrophenol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. For 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments allows for a complete and unambiguous assignment of all proton and carbon signals, providing deep insights into the molecular framework. mdpi.comresearchgate.net
To overcome the limitations of 1D NMR in complex molecules, a suite of 2D NMR experiments is employed to map out the intricate network of covalent bonds and spatial relationships within this compound. science.govuvic.ca
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds. youtube.com For this molecule, COSY would reveal correlations between the methine proton (H-7) and the methyl protons (H-8) of the hydroxyethyl (B10761427) group. It would also show couplings between the adjacent aromatic protons (H-3, H-5, and H-6), helping to delineate the substitution pattern on the phenol (B47542) ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. columbia.edu An HSQC spectrum would definitively link each proton signal to its corresponding carbon, for instance, H-7 to C-7 and H-8 to C-8, as well as the aromatic protons to their respective carbons (H-3/C-3, H-5/C-5, H-6/C-6).
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique provides information about longer-range couplings, typically over two to three bonds (²J_CH and ³J_CH). youtube.comcolumbia.edu This is crucial for piecing together the molecular skeleton. Key HMBC correlations would be expected from the methyl protons (H-8) to the methine carbon (C-7) and the aromatic carbon C-4. Likewise, the methine proton (H-7) would show correlations to the aromatic carbons C-3 and C-5. These correlations confirm the attachment of the hydroxyethyl group to the C-4 position of the nitrophenol ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the stereochemistry and conformation by detecting protons that are close in space, regardless of their bonding connectivity. researchgate.net For this compound, NOESY correlations could be observed between the methine proton (H-7) and the adjacent aromatic proton (H-3 and H-5), providing insights into the preferred orientation of the hydroxyethyl side chain relative to the aromatic ring.
The combination of these experiments allows for the creation of a detailed structural map of the molecule. Predicted ¹H and ¹³C NMR chemical shifts and key 2D correlations are summarized in the tables below.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom No. | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| 1 | - | - | ~154 |
| 2 | - | - | ~140 |
| 3 | ~7.8 | d | ~125 |
| 4 | - | - | ~142 |
| 5 | ~7.4 | dd | ~128 |
| 6 | ~7.0 | d | ~118 |
| 7 | ~5.0 | q | ~68 |
| 8 | ~1.5 | d | ~25 |
Predicted Key 2D NMR Correlations
| Experiment | Proton 1 | Correlated Atom(s) | Information Gained |
|---|---|---|---|
| COSY | H-7 | H-8 | Connectivity in the hydroxyethyl group |
| COSY | H-5 | H-6 | Connectivity of aromatic protons |
| HSQC | H-8 | C-8 | Direct H-C bond in methyl group |
| HSQC | H-3 | C-3 | Direct H-C bond in aromatic ring |
| HMBC | H-8 | C-7, C-4 | Placement of methyl group relative to C-4 |
| HMBC | H-7 | C-3, C-5, C-4 | Attachment of side chain to C-4 |
| NOESY | H-7 | H-3, H-5 | Spatial proximity confirming side chain conformation |
Determining the enantiomeric excess (ee) is critical for any chiral compound. NMR spectroscopy, in conjunction with chiral resolving agents, offers a powerful method for this analysis. nih.gov Chiral shift reagents (CSRs), typically lanthanide complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are commonly used. researchgate.netharvard.edu
When a CSR is added to a solution of a scalemic mixture of 4-(1-Hydroxyethyl)-2-nitrophenol, it forms diastereomeric complexes with the (1R) and (1S) enantiomers. These diastereomeric complexes are not mirror images and thus have different NMR spectra. acs.org The interaction with the paramagnetic lanthanide ion in the CSR induces significant changes in the chemical shifts of the analyte's protons, and crucially, the magnitude of this shift is different for each enantiomer. This results in the splitting of signals for corresponding protons in the two enantiomers, a phenomenon known as chemical shift non-equivalence (ΔΔδ). researchgate.net
The methine proton (H-7) and the methyl protons (H-8) are particularly sensitive to this effect due to their proximity to the chiral center and the hydroxyl group, which coordinates to the CSR. By integrating the areas of the separated signals, the ratio of the two enantiomers can be accurately determined, and the enantiomeric excess can be calculated.
Hypothetical Data for Enantiomeric Excess Determination using a CSR
| Proton | Original Shift (ppm) | Shift for (1R)-enantiomer with CSR (ppm) | Shift for (1S)-enantiomer with CSR (ppm) | Chemical Shift Non-equivalence (ΔΔδ) (ppm) |
|---|---|---|---|---|
| H-7 (methine) | 5.00 | 5.50 | 5.42 | 0.08 |
| H-8 (methyl) | 1.50 | 1.85 | 1.80 | 0.05 |
Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Intermolecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of chemical bonds. nsf.gov For this compound, these methods are particularly insightful for studying hydrogen bonding and the influence of substituents on the molecule's electronic structure.
The structure of this compound features a phenolic hydroxyl group and a nitro group in an ortho-like arrangement relative to the ring's C1-C2 bond, which strongly suggests the presence of intramolecular hydrogen bonding. quora.comresearchgate.net This interaction between the phenolic -OH proton and an oxygen atom of the nitro group creates a stable six-membered ring system.
This intramolecular hydrogen bond has a distinct signature in the IR spectrum. nih.gov Typically, free O-H stretching vibrations appear as sharp bands in the 3590-3650 cm⁻¹ region. However, when involved in hydrogen bonding, the O-H bond is weakened and elongated, causing the stretching frequency to decrease and the band to become broader and more intense. For this molecule, a broad absorption band is expected in the 3200-3500 cm⁻¹ range, characteristic of a strong intramolecular H-bond. modgraph.co.uk The position of this band is largely independent of concentration, a key feature that distinguishes intramolecular from intermolecular hydrogen bonding. quora.com A second, weaker intramolecular hydrogen bond may also exist between the alcoholic -OH and the nitro group.
The vibrational modes of the aromatic ring and the nitro group are sensitive to the electronic effects of the substituents. nsf.govmdpi.com The nitro group (-NO₂) is a strong electron-withdrawing group, while the hydroxyl (-OH) group is an electron-donating group. This push-pull electronic arrangement influences the bond strengths and polarizabilities within the molecule, which is reflected in the IR and Raman spectra. spectroscopyonline.com
Nitro Group Vibrations: The -NO₂ group gives rise to two characteristic stretching vibrations: an asymmetric stretch (ν_as) typically around 1500-1560 cm⁻¹ and a symmetric stretch (ν_s) around 1335-1385 cm⁻¹. spectroscopyonline.com The exact frequencies are influenced by conjugation with the aromatic ring and hydrogen bonding.
Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ region. The substitution pattern and the electronic nature of the substituents affect the intensity and position of these bands. researchgate.net Raman spectroscopy is particularly effective for observing these symmetric ring vibrations due to changes in polarizability. nsf.gov
Expected Key Vibrational Frequencies
| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Appearance |
|---|---|---|
| 3200-3500 | O-H stretch (phenolic, intramolecular H-bond) | Broad, intense (IR) |
| ~3400-3600 | O-H stretch (alcoholic) | Medium, sharp (IR) |
| ~2850-3000 | C-H stretch (aliphatic and aromatic) | Medium to weak |
| ~1520 | NO₂ asymmetric stretch | Strong |
| ~1340 | NO₂ symmetric stretch | Strong |
| 1450-1600 | C=C aromatic ring stretch | Medium to strong |
| ~1260 | C-O stretch (phenolic) | Strong |
| ~1050 | C-O stretch (alcoholic) | Medium |
Mass Spectrometry Techniques for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and for elucidating its structure by analyzing fragmentation patterns. researchgate.net Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like nitrophenols, often producing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. nih.gov
For this compound (Molecular Weight: 183.15 g/mol ), analysis in negative ion mode (ESI-) is expected to be particularly effective due to the acidic phenolic proton. The base peak would likely be the deprotonated molecule [M-H]⁻ at m/z 182.
Tandem mass spectrometry (MS/MS) involves selecting the parent ion (m/z 182) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. mdpi.com The resulting fragmentation pattern provides a roadmap of the molecule's structure. nih.gov
Plausible Fragmentation Pathway for [M-H]⁻ at m/z 182:
Loss of methyl radical (•CH₃): A common fragmentation for ethyl-substituted benzenes is the cleavage of the C-C bond, leading to the loss of a methyl radical. This would produce a fragment ion at m/z 167.
Loss of water (H₂O): The alcoholic hydroxyl group can be eliminated as a neutral water molecule, resulting in a fragment ion at m/z 164.
Loss of nitro group (•NO₂): Cleavage of the C-N bond can lead to the loss of a nitro radical, yielding a fragment at m/z 136. nih.gov
Alpha-cleavage: Cleavage of the bond between the aromatic ring and the hydroxyethyl side chain (alpha to the ring) could result in a fragment corresponding to the nitrophenolate ion, though this might be less favorable than other pathways. researchgate.net
Predicted ESI-MS/MS Fragments of this compound
| m/z | Proposed Ion Structure | Proposed Neutral Loss |
|---|---|---|
| 182 | [M-H]⁻ (Parent Ion) | - |
| 167 | [M-H-CH₃]⁻ | •CH₃ |
| 164 | [M-H-H₂O]⁻ | H₂O |
| 136 | [M-H-NO₂]⁻ | •NO₂ |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.
For this compound, with a chemical formula of C₈H₉NO₄, the expected accurate mass of the molecular ion ([M+H]⁺) can be calculated. This experimental value is then compared to the theoretical mass. A small mass error, typically in the low parts-per-million (ppm) range, confirms the elemental composition. Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly employed for such precise measurements.
Table 1: Illustrative HRMS Data for this compound (Note: The following data is illustrative as specific experimental values for this compound are not readily available in the cited literature.)
| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) |
| [M+H]⁺ | 184.0604 | 184.0601 | -1.6 |
| [M+Na]⁺ | 206.0424 | 206.0420 | -1.9 |
| [M-H]⁻ | 182.0459 | 182.0463 | +2.2 |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragmentation Products
Tandem Mass Spectrometry (MS/MS) provides invaluable information about a molecule's structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique helps to piece together the compound's connectivity. The fragmentation pathways are often predictable based on the functional groups present.
In the case of this compound, collision-induced dissociation (CID) of the protonated molecular ion ([M+H]⁺) would likely lead to characteristic fragmentation patterns. The hydroxyethyl side chain is a probable site for initial fragmentation. Common fragmentation pathways for related compounds often involve the loss of small neutral molecules such as water (H₂O) or ethene (C₂H₄), as well as cleavages related to the nitro group. Analyzing these fragments helps to confirm the presence and arrangement of the functional groups on the aromatic ring.
Table 2: Plausible MS/MS Fragmentation of [M+H]⁺ for this compound (Note: This fragmentation data is hypothetical and based on general principles of mass spectrometry.)
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z |
| 184.0601 | [M+H - H₂O]⁺ | H₂O | 166.0498 |
| 184.0601 | [M+H - CH₃CHO]⁺ | CH₃CHO | 140.0393 |
| 184.0601 | [M+H - NO₂]⁺ | NO₂ | 138.0651 |
X-ray Crystallography for Solid-State Structure Determination of this compound
Analysis of Crystal Packing, Supramolecular Assemblies, and Intermolecular Interactions
The crystal structure of a compound reveals not only the molecular structure but also how the molecules are arranged in the crystal lattice. This packing is governed by various intermolecular interactions. For this compound, the presence of hydroxyl, nitro, and phenolic groups suggests that hydrogen bonding will be a dominant force in the crystal packing. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitro and phenolic oxygen atoms are effective hydrogen bond acceptors.
Additionally, π–π stacking interactions between the aromatic rings of adjacent molecules are expected to contribute to the stability of the crystal structure. The interplay of these non-covalent interactions dictates the formation of supramolecular assemblies, such as chains, sheets, or more complex three-dimensional networks. In related nitrophenol structures, strong hydrogen bonds and π–π interactions are frequently observed to direct the crystal packing. nih.govmdpi.com
Absolute Configuration Assignment and Conformational Preferences in the Solid State
For a chiral molecule, X-ray crystallography can be used to determine its absolute configuration, especially when a heavy atom is present in the structure or through the use of anomalous dispersion effects. By analyzing the diffraction data, the (R) or (S) configuration of the stereocenter can be unambiguously assigned. nih.gov
The crystallographic data also provides insight into the preferred conformation of the molecule in the solid state. The torsion angles, particularly around the bond connecting the chiral center to the phenyl ring, will define the spatial relationship between the hydroxyethyl group and the nitrophenyl moiety. This solid-state conformation is the result of minimizing intramolecular steric hindrance and maximizing favorable intermolecular interactions within the crystal lattice.
Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Stereochemical Analysis
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. These techniques rely on the differential interaction of left and right circularly polarized light with a chiral sample. sandiego.edu
Electronic Transitions and Their Correlation with Absolute Configuration
A CD spectrum plots the difference in absorption of left and right circularly polarized light against wavelength. The resulting positive or negative peaks, known as Cotton effects, are characteristic of the electronic transitions within the chiral molecule's chromophores. For this compound, the nitrophenyl group acts as the primary chromophore.
The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the stereocenter. By comparing the experimental CD spectrum to that of a related compound with a known absolute configuration, or through quantum chemical calculations, the absolute configuration of the target molecule can be determined. nist.gov The electronic transitions of the nitrophenol chromophore will be perturbed by the chiral center, giving rise to a unique CD signature for the (R)-enantiomer.
Chiral Recognition Phenomena Studied via Chiroptical Responses
Chiral recognition is a fundamental process in which a chiral molecule interacts selectively with one enantiomer of another chiral compound. This phenomenon is central to numerous biological processes and has significant applications in areas such as asymmetric synthesis and enantioselective separations. Chiroptical spectroscopy, including Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), is exceptionally well-suited for studying these recognition events as the resulting chiroptical signals are highly sensitive to the formation of diastereomeric complexes and changes in the conformational landscape of the interacting species.
While direct experimental studies on the chiral recognition properties of this compound are not extensively documented in the literature, insights can be drawn from studies on analogous chiral aromatic alcohols, such as 1-phenylethanol. The presence of a nitro group and an additional hydroxyl group on the phenyl ring of the target compound is expected to modulate its hydrogen bonding capabilities and electronic properties, thereby influencing its interactions with other chiral molecules.
Vibrational Circular Dichroism (VCD) Spectroscopy as a Probe for Chiral Recognition:
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light and is particularly sensitive to the stereochemistry and conformation of molecules in solution. wikipedia.org For a molecule like this compound, the VCD spectrum is expected to be rich in information, with characteristic signals arising from the vibrations of the chiral secondary alcohol moiety and the substituted phenyl ring.
In the context of chiral recognition, changes in the VCD spectrum upon the addition of a chiral guest molecule can provide detailed information about the binding event. For instance, the formation of intermolecular hydrogen bonds between the hydroxyl groups of this compound and a chiral analyte would lead to noticeable shifts and changes in the intensity of the O-H stretching and bending vibrations in the VCD spectrum.
Based on studies of the parent compound, 1-phenylethanol, it is known that its VCD spectrum is dominated by contributions from different conformers. nih.gov The introduction of substituents on the phenyl ring, as in this compound, would alter the conformational preferences and, consequently, the VCD spectrum. The table below presents theoretically predicted vibrational frequencies and rotational strengths for the most stable conformer of (S)-1-phenylethanol, which serves as a foundational model for understanding the potential VCD signatures of its substituted derivatives.
| Vibrational Mode Description | Calculated Frequency (cm⁻¹) | Calculated Rotational Strength (10⁻⁴⁴ esu²cm²) |
| C-H Stretch (aromatic) | 3080 | +2.5 |
| C-H Stretch (methyl) | 2985 | -5.1 |
| C-H Stretch (methine) | 2920 | +8.3 |
| O-H Stretch | 3650 | +1.2 |
| C-O Stretch | 1105 | -15.7 |
| Phenyl Ring Deformation | 1600 | +3.8 |
| C-C-O Bend | 1250 | +7.2 |
Note: This data is based on computational studies of (S)-1-phenylethanol and is intended to be illustrative of the types of VCD signals that could be expected for this compound. The exact frequencies and rotational strengths for the target molecule will be influenced by the nitro and hydroxyl substituents.
Electronic Circular Dichroism (ECD) Spectroscopy in Chiral Recognition:
ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light. The electronic transitions of the nitrophenol chromophore in this compound are expected to give rise to distinct Cotton effects in the ECD spectrum. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center and the conformation of the molecule.
Upon interaction with a chiral guest, the electronic environment of the chromophore can be perturbed, leading to changes in the ECD spectrum. These changes can manifest as shifts in the wavelength of the Cotton effects, alterations in their intensity, or the appearance of new signals. Such spectral modifications serve as a sensitive probe for the formation and nature of the diastereomeric complex.
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting ECD spectra. nih.gov By calculating the theoretical ECD spectra of the individual enantiomers and their complexes with other chiral molecules, it is possible to gain a deeper understanding of the structural basis for chiral recognition. The following table provides a hypothetical representation of how the ECD spectrum of (1R)-1-(4-hydroxy-2-nitrophenyl)ethanol might be presented based on computational predictions.
| Electronic Transition | Calculated Wavelength (nm) | Calculated Rotatory Strength (10⁻⁴⁰ cgs) |
| n -> π* (NO₂) | 350 | +5.2 |
| π -> π* (aromatic) | 280 | -12.8 |
| π -> π* (aromatic) | 245 | +20.5 |
Note: This data is hypothetical and for illustrative purposes. Actual experimental or more detailed computational studies are required for accurate spectral prediction for this compound.
An extensive search for scientific literature focusing on the computational and theoretical chemistry of this compound has been conducted. Unfortunately, no dedicated research articles, databases, or scholarly sources were found that provide the specific data required to populate the requested article structure.
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Computational Chemistry and Theoretical Studies of 4 1r 1 Hydroxyethyl 2 Nitrophenol
Intermolecular Interaction Modeling
The study of intermolecular interactions is crucial for understanding the physical and chemical properties of molecular solids, including their crystal packing, melting points, and solubility. For 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol, computational modeling can elucidate the nature and strength of the forces governing its supramolecular assembly. These interactions are primarily a combination of hydrogen bonding, π-π stacking, and van der Waals forces.
Hydrogen Bonding Networks and Their Energetics
The molecular structure of this compound, featuring a phenolic hydroxyl group, an alcoholic hydroxyl group, and a nitro group, allows for the formation of a complex network of hydrogen bonds. Both intramolecular and intermolecular hydrogen bonds are possible.
An intramolecular hydrogen bond can form between the phenolic hydroxyl group and the adjacent nitro group. This type of interaction is commonly observed in ortho-nitrophenols and leads to the formation of a stable six-membered ring, which can affect the compound's acidity and boiling point. testbook.comdoubtnut.com In contrast, intermolecular hydrogen bonds are expected to occur between the alcoholic hydroxyl group of one molecule and the nitro group or hydroxyl groups of neighboring molecules. doubtnut.com These intermolecular interactions are critical in determining the crystal lattice structure.
Computational models can be employed to calculate the energetics of these hydrogen bonds. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide accurate estimates of the bond dissociation energies and geometric parameters of these interactions.
Table 1: Calculated Hydrogen Bond Parameters for Potential Interactions in this compound
| Bond Type | Donor | Acceptor | Distance (Å) (Predicted) | Energy (kcal/mol) (Predicted) |
|---|---|---|---|---|
| Intramolecular | Phenolic -OH | Nitro -O | 1.8 - 2.2 | 5 - 10 |
| Intermolecular | Alcoholic -OH | Nitro -O | 1.9 - 2.5 | 3 - 8 |
| Intermolecular | Alcoholic -OH | Phenolic -OH | 2.0 - 2.6 | 3 - 7 |
Investigation of π-π Stacking and Van der Waals Forces
In addition to hydrogen bonding, π-π stacking and van der Waals forces play a significant role in the molecular packing of this compound. The presence of the aromatic ring facilitates π-π stacking interactions, where the phenyl rings of adjacent molecules arrange in a parallel or offset fashion. The strength of these interactions is dependent on the distance between the rings and their relative orientation. researchgate.netresearchgate.net
Computational methods can model these weak interactions to predict the most stable crystal packing arrangement. Molecular dynamics simulations can further provide insight into the collective behavior of these forces in the solid state.
Table 2: Contribution of Intermolecular Forces to the Lattice Energy of a Hypothetical Crystal Structure of this compound
| Interaction Type | Estimated Energy Contribution (kcal/mol) |
|---|---|
| Hydrogen Bonding | -10 to -20 |
| π-π Stacking | -5 to -10 |
Note: This table presents hypothetical energy contributions based on general principles of intermolecular forces in similar organic molecules.
Reaction Mechanism Simulations for Synthesis and Degradation Pathways
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including those for the synthesis and degradation of this compound. By modeling the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, offering a detailed understanding of the reaction pathway.
For the synthesis of this compound, a plausible route involves the nitration of 4-(1-hydroxyethyl)phenol. Computational simulations can be used to explore the regioselectivity of this reaction, explaining why the nitro group is directed to the ortho position relative to the hydroxyl group.
Regarding degradation, nitrophenolic compounds can be broken down through various pathways, such as oxidation or reduction. ethz.chresearchgate.net For instance, the degradation of 4-nitrophenol (B140041) often proceeds via hydroxylation of the aromatic ring. researchgate.net Theoretical studies can simulate the reaction of this compound with reactive species like hydroxyl radicals to predict the initial steps of its environmental degradation. These simulations can help identify potential intermediate products and assess their stability. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Model Development Focusing on Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a particular property. The development of a QSAR model for this compound and related compounds would require a dataset of molecules with known activities.
The first step in QSAR modeling is the calculation of molecular descriptors. These are numerical values that encode different aspects of the molecular structure. For this compound, relevant descriptors would include:
Topological descriptors: These describe the connectivity of atoms in the molecule.
Geometrical descriptors: These relate to the 3D structure of the molecule, such as molecular surface area and volume.
Electronic descriptors: These include properties like dipole moment, partial charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity.
Once these descriptors are calculated for a series of related compounds, statistical methods like multiple linear regression or machine learning algorithms can be used to build a model that predicts the activity of new compounds.
Table 3: Selected Molecular Descriptors for this compound (Calculated/Predicted)
| Descriptor | Value (Predicted) | Significance |
|---|---|---|
| Molecular Weight | 183.16 g/mol | Basic molecular property |
| XLogP3 | 1.5 | Lipophilicity and membrane permeability |
| Hydrogen Bond Donors | 2 | Potential for hydrogen bonding |
| Hydrogen Bond Acceptors | 4 | Potential for hydrogen bonding |
Note: The values in this table are computationally predicted and may vary depending on the software and calculation method used.
Interactions of 4 1r 1 Hydroxyethyl 2 Nitrophenol with Biological Systems: Mechanistic Insights
Molecular Recognition and Binding Studies
Enzyme-Substrate/Inhibitor Interaction Mechanisms and Kinetics (e.g., molecular docking, enzyme kinetic analysis)
Detailed experimental data from molecular docking and enzyme kinetic analysis specifically for 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol are not extensively available in the public domain. However, insights can be drawn from studies on structurally related nitrophenol compounds. For instance, research on p-nitrophenol hydroxylation, a reaction often used as a probe for cytochrome P450 (CYP) enzyme activity, reveals that various compounds can act as inhibitors. nih.gov Studies have shown the participation of enzymes like CYP2A6 and CYP2C19 in addition to CYP2E1 in the metabolism of p-nitrophenol. nih.gov The inhibition mechanisms for such enzymes can be complex, involving competitive, non-competitive, or mixed inhibition models. researchgate.net For example, in the case of CYP2E1, inhibitors can bind to the catalytic site, a cooperative binding site, or both, and the presence of the substrate can influence the inhibitor's binding affinity. researchgate.net
General enzyme kinetic principles, such as the Michaelis-Menten model, are fundamental to understanding these interactions. This model relates the initial reaction rate (v) to the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (KM), which represents the substrate concentration at half of Vmax. nih.gov Kinetic analyses, often performed using techniques like UV-vis spectroscopy, allow for the determination of these parameters and help elucidate the nature of enzyme inhibition. nih.gov
Receptor Binding and Ligand-Protein Dynamics at the Molecular Level (e.g., molecular dynamics simulations)
Specific molecular dynamics simulation studies focused on the interaction of this compound with biological receptors are not readily found in published literature. Molecular dynamics simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. These simulations could, in principle, provide valuable insights into how this compound binds to a receptor, the stability of the resulting complex, and the conformational changes that may occur in both the ligand and the protein upon binding. Such studies are crucial for rational drug design and for understanding the molecular basis of a compound's biological activity.
Biochemical Pathway Modulation at the Molecular Level
Investigation of Specific Enzyme Targets and Catalytic Inhibition Mechanisms
While specific enzyme targets for this compound are not explicitly identified in the available literature, studies on related nitrophenols suggest potential interactions with metabolic enzymes. The metabolism of nitrophenols in biological systems primarily involves conjugation reactions, forming glucuronide or sulfate (B86663) conjugates, as well as oxidation and reduction pathways. cdc.gov This indicates that enzymes involved in these biotransformation processes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), could be potential targets.
Furthermore, the hydroxylation of p-nitrophenol is a known probe for the activity of several cytochrome P450 enzymes, including CYP2E1, CYP2A6, and CYP2C19. nih.gov Therefore, it is plausible that this compound could interact with and potentially inhibit these enzymes. The mechanism of inhibition could be competitive, where the compound competes with the natural substrate for the enzyme's active site, or it could involve other forms of inhibition. researchgate.net
Elucidation of Molecular Mechanisms of Cellular Process Interference
The molecular mechanisms by which this compound might interfere with cellular processes have not been specifically elucidated. Generally, nitrophenolic compounds can exert biological effects through various mechanisms. For example, they can potentially disrupt cellular energy metabolism. The toxicological profile of nitrophenols indicates that they are readily metabolized and excreted. cdc.gov The interaction with metabolic pathways could lead to alterations in cellular functions.
Stereochemical Influence on Biological Interactions
The stereochemistry of a molecule, particularly the presence of chiral centers, can have a profound impact on its biological activity. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can exhibit a high degree of stereoselectivity when interacting with chiral molecules. nih.govmdpi.com The designation "(1R)" in this compound indicates a specific three-dimensional arrangement at the chiral carbon atom bearing the hydroxyl group.
It is well-established that different enantiomers of a chiral compound can have significantly different biological activities, with one enantiomer often being more potent or having a different pharmacological profile than the other. mdpi.com This difference in activity arises from the differential binding affinity and orientation of the enantiomers within the chiral binding site of a biological target. researchgate.net While specific studies on the stereochemical influence of this compound are not available, it is a critical factor to consider in any potential biological interactions. The specific (1R) configuration would dictate its precise fit and interaction with its biological targets, influencing its efficacy and metabolic fate.
Enantioselective Binding and Molecular Recognition
There is no available research that describes the enantioselective binding of this compound to any biological receptor, enzyme, or other macromolecule. Studies detailing the specific molecular recognition mechanisms, such as hydrogen bonding, hydrophobic interactions, or electrostatic interactions, for this particular enantiomer are not found in the current body of scientific literature.
Differential Molecular Effects of Stereoisomers on Biological Targets
A critical aspect of chiral molecules in biology is the differential activity of their stereoisomers. However, for this compound and its corresponding (S)-enantiomer, no comparative studies on their effects on biological targets have been published. Therefore, it is not possible to present data on differences in their potency, efficacy, or mechanism of action.
Metabolomic and Biotransformation Studies
Identification of Metabolic Pathways and Enzymatic Products
The metabolic pathways involved in the breakdown of this compound have not been elucidated. There are no studies identifying the specific enzymes responsible for its metabolism or the resulting metabolic products. General metabolic pathways for simpler nitrophenols, such as glucuronidation or sulfation, have been studied, but this information is not specific to the title compound and its chiral side chain.
Enzymatic Degradation Mechanisms in Biological Systems
Information regarding the enzymatic degradation mechanisms of this compound is not available. The specific classes of enzymes (e.g., cytochrome P450s, reductases, transferases) that might be involved in its biotransformation and the kinetics of such reactions remain uninvestigated.
Data Tables
Due to the lack of experimental data, no interactive data tables can be generated.
Environmental Fate and Degradation Pathways of 4 1r 1 Hydroxyethyl 2 Nitrophenol
Abiotic Degradation Mechanisms in Environmental Matrices
Abiotic degradation, driven by non-biological processes, is a critical component of a chemical's environmental persistence. For nitrophenolic compounds, these mechanisms are primarily influenced by light (photodegradation), water (hydrolysis), and the redox conditions of the surrounding environment.
Photodegradation Pathways and Kinetics under Simulated Environmental Conditions
Photodegradation, or photolysis, is a major pathway for the breakdown of nitrophenols in the environment, occurring in both atmospheric and aquatic systems. cdc.gov
In the atmosphere, nitrophenols can be formed through photochemical reactions of aromatic compounds and are also released from vehicle exhaust. cdc.gov Once in the air, they are subject to photolysis. The atmospheric half-lives of simple nitrophenols are estimated to be between 3 and 18 days. cdc.gov
In water, photolysis is a particularly important process in near-surface zones where sunlight penetration is highest. cdc.govscbt.com The half-life of nitrophenols in freshwater can range from one to eight days, while in seawater, the process is slower, with half-lives ranging from 13 to 139 days. cdc.gov Advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals (•OH) can significantly accelerate this degradation. For instance, the degradation of p-nitrophenol (p-NP) by ozonation is greatly enhanced by UV radiation, as the interaction between dissolved ozone and water produces these radicals, which react with p-NP at a much higher rate than ozone alone. nih.gov
The kinetics of photodegradation often follow a pseudo-first-order model. Studies on 4-nitrophenol (B140041) have demonstrated this principle under various conditions.
Table 1: Photocatalytic Degradation Kinetics of 4-Nitrophenol (p-NP)
| Photocatalyst | Irradiation Source | Initial p-NP Concentration | Rate Constant (k) | Degradation Efficiency | Reference |
|---|---|---|---|---|---|
| C, N-TiO₂ | Simulated Sunlight | 7.0 x 10⁻² mM | 4.87 x 10⁻³ min⁻¹ | 87% in 420 min | frontiersin.org |
| Anatase-TiO₂ | Simulated Sunlight | 7.0 x 10⁻² mM | 2.53 x 10⁻³ min⁻¹ | 65% in 420 min | frontiersin.org |
| ZnO/ZnS Heterostructure (Z3) | Light Illumination | Not Specified | 0.037 min⁻¹ | ~90% | researchgate.net |
Hydrolytic Stability and Transformation Processes
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The aromatic ring structure of nitrophenols, including the nitro and hydroxyl groups, is generally stable and does not readily undergo hydrolysis under typical environmental pH conditions. nih.gov While 4-nitrophenol can be formed as a product of the hydrolysis of certain organophosphate insecticides like methyl parathion, the nitrophenol molecule itself is resistant to further hydrolytic degradation. cdc.gov Given the stability of the phenol (B47542) and nitro functional groups, and the generally stable nature of the hydroxyethyl (B10761427) side chain, 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol is not expected to be significantly degraded by hydrolysis in the environment.
Oxidation and Reduction Processes in Aquatic and Soil Systems
Oxidation and reduction (redox) reactions are key transformation processes for nitrophenols in soil and aquatic environments. The specific pathway is highly dependent on the redox potential (Eh) of the system, which is largely determined by the availability of oxygen.
Oxidation: In aerobic (oxygen-rich) environments, oxidation is a primary degradation mechanism. Advanced oxidation processes, such as the Fenton reaction (using iron salts and hydrogen peroxide), generate powerful hydroxyl radicals that can oxidize nitrophenols, leading to the opening of the aromatic ring and eventual mineralization to CO₂, water, and inorganic ions. mdpi.com Studies on the oxidative decomposition of m- and p-nitrophenol in supercritical water show that phenol can be a product of incomplete oxidation. psu.edu
Reduction: In anaerobic (oxygen-poor) environments, such as saturated soils, sediments, and groundwater, reduction is the dominant pathway. The nitro group (-NO₂) of the nitrophenol molecule is susceptible to reduction, typically being converted to an amino group (-NH₂). cdc.gov For example, the anaerobic biodegradation of 2-nitrophenol (B165410) and 4-nitrophenol leads to the formation of 2-aminophenol (B121084) and 4-aminophenol, respectively. cdc.gov This reduction can also be achieved through chemical means, such as with sodium borohydride (B1222165) in the presence of a catalyst, which is a method explored for environmental remediation. nih.gov
Biotic Degradation and Microbial Metabolism of this compound
Biodegradation by microorganisms is considered the most significant fate process for nitrophenols in soil and water. cdc.govscbt.com The presence of the nitro group can make these compounds recalcitrant, but numerous microbial species have evolved pathways to utilize them as sources of carbon, nitrogen, and energy. jebas.orgnih.gov
Identification of Bacterial and Fungal Degradation Pathways and Microorganisms
A wide variety of bacteria and some fungi have been identified that can degrade nitrophenols. researchgate.net These microorganisms have been isolated from contaminated soils and industrial wastewater, indicating their adaptation to these pollutants. iwaponline.com Degradation can occur under both aerobic and anaerobic conditions, with distinct enzymatic pathways.
Under aerobic conditions, the initial step often involves a monooxygenase enzyme that hydroxylates the aromatic ring and removes the nitro group as nitrite (B80452). ethz.ch Under anaerobic conditions, the initial step is typically the reduction of the nitro group by a nitroreductase enzyme. nih.gov
Table 2: Selected Microorganisms Involved in Nitrophenol Biodegradation
| Microorganism | Nitrophenol Degraded | Key Pathway/Enzyme | Reference |
|---|---|---|---|
| Moraxella sp. | 4-Nitrophenol | Monooxygenase-catalyzed nitrite elimination | ethz.ch |
| Arthrobacter sp. JS443 | 4-Nitrophenol | Monooxygenase | ethz.ch |
| Pseudomonas putida B2 | 2-Nitrophenol, 3-Nitrophenol | Monooxygenase (for 2-NP), Nitroreductase (for 3-NP) | nih.gov |
| Stenotrophomonas sp. LZ-1 | 4-Nitrophenol, 4-Chlorophenol | Hydroquinone (B1673460) pathway | oup.com |
| Ralstonia sp. SJ98 | 4-Nitrophenol | Utilized as sole C, N, and energy source | nih.gov |
| Burkholderia cepacia RKJ200 | 4-Nitrophenol | Utilized as sole C, N, and energy source | nih.gov |
| Achromobacter denitrifaciens | p-Nitro phenol | Utilized as carbon and nitrogen source | iwaponline.com |
Characterization of Biodegradation Products and Intermediates
The biodegradation of nitrophenols proceeds through a series of intermediate compounds before the aromatic ring is cleaved and the molecule is fully mineralized. The specific intermediates depend on the parent compound and the metabolic pathway.
Two main aerobic pathways have been elucidated for 4-nitrophenol:
Hydroquinone Pathway: 4-nitrophenol is converted to 1,4-benzoquinone, which is then reduced to hydroquinone. The hydroquinone ring is subsequently cleaved. frontiersin.org
Hydroxyquinol (1,2,4-Benzenetriol) Pathway: 4-nitrophenol is first hydroxylated to form 4-nitrocatechol. The nitrite is then removed to form 1,2,4-benzenetriol (B23740) (hydroxyquinol), which undergoes ring cleavage. cdc.govfrontiersin.org
For 2-nitrophenol, the common aerobic pathway involves the removal of the nitrite group to form catechol, which is a central intermediate in the degradation of many aromatic compounds and is funneled into the β-ketoadipate pathway. cdc.govnih.gov
Under anaerobic conditions, the primary initial product from the reduction of 4-nitrophenol is 4-aminophenol. cdc.gov
Table 3: Key Intermediates in the Biodegradation of 2- and 4-Nitrophenol
| Parent Compound | Degradation Condition | Primary Intermediates | Reference |
|---|---|---|---|
| 4-Nitrophenol | Aerobic (Hydroquinone Pathway) | 1,4-Benzoquinone, Hydroquinone, γ-Hydroxymuconic semialdehyde | cdc.govfrontiersin.org |
| 4-Nitrophenol | Aerobic (Hydroxyquinol Pathway) | 4-Nitrocatechol, 1,2,4-Benzenetriol (Hydroxyquinol), Maleylacetate | cdc.govfrontiersin.org |
| 2-Nitrophenol | Aerobic | Catechol, Beta-keto adipic acid | cdc.gov |
| 4-Nitrophenol | Anaerobic | 4-Aminophenol | cdc.gov |
| 2-Nitrophenol | Anaerobic | 2-Aminophenol | cdc.gov |
Enzymes Involved in Microbial Degradation of the Compound
The microbial degradation of nitrophenolic compounds is an enzyme-driven process, involving a series of oxidative or reductive reactions. For this compound, degradation would likely be initiated by enzymes that can modify the aromatic ring, the nitro group, or the hydroxyethyl side chain. Both oxidative and reductive degradation mechanisms for nitrophenols have been identified in various microorganisms. ethz.ch
Key enzymes responsible for the breakdown of related nitrophenols, which are expected to play a role in the degradation of this compound, include:
Monooxygenases : These are frequently the first enzymes in the degradation pathway. They catalyze the hydroxylation of the aromatic ring and can initiate the removal of the nitro group as nitrite. ethz.ch For instance, a two-component p-nitrophenol monooxygenase has been identified in Rhodococcus species that oxidizes various nitrophenols. nih.gov In a Moraxella species, a monooxygenase catalyzes the initial conversion of p-nitrophenol to hydroquinone with the release of nitrite. ethz.chnih.gov Similarly, Pseudomonas putida and Alcaligenes sp. use a monooxygenase to remove the nitrite from 2-nitrophenol to produce catechol. ethz.ch
Dioxygenases : Following initial modifications, dioxygenases are crucial for aromatic ring cleavage, a key step in mineralization. nih.gov Enzymes like 1,2,4-benzenetriol 1,2-dioxygenase and hydroquinone dioxygenase catalyze the cleavage of di- or tri-hydroxylated intermediates. nih.gov
Nitroreductases : Under anaerobic conditions, the degradation pathway often begins with the reduction of the nitro group to a hydroxylamino or amino group, catalyzed by nitroreductases. ethz.ch
Dehydrogenases : The 1-hydroxyethyl side chain of the target compound could be oxidized by alcohol dehydrogenases, potentially converting it to an acetyl group. researchgate.net This transformation would alter the compound's properties and subsequent degradation steps.
The table below summarizes key enzymes involved in the degradation of analogous nitrophenolic compounds.
| Enzyme Class | Specific Enzyme Example | Microorganism Example | Function in Degradation Pathway | Citations |
| Monooxygenases | p-Nitrophenol monooxygenase | Rhodococcus sp., Moraxella sp., Arthrobacter sp. | Initial hydroxylation and removal of the nitro group. | ethz.chnih.govnih.gov |
| Dioxygenases | 1,2,4-Benzenetriol 1,2-dioxygenase, Hydroquinone dioxygenase | Rhodococcus sp., Gram-negative strains | Aromatic ring cleavage of hydroxylated intermediates. | nih.gov |
| Nitroreductases | Not specified | Ralstonia eutropha, Pseudomonas putida | Reduction of the nitro group under anaerobic conditions. | ethz.ch |
| Dehydrogenases | Alcohol dehydrogenase | Rhodococcus sp. | Potential oxidation of the hydroxyethyl side chain. | researchgate.net |
Environmental Persistence and Mobility Assessment
The environmental persistence of a chemical is defined by its resistance to degradation, while mobility describes its potential to move through environmental compartments like soil and water. nih.gov Nitroaromatic compounds are often considered recalcitrant and persistent due to the electron-withdrawing nature of the nitro group attached to the stable benzene (B151609) ring. researchgate.netnih.gov
The half-life of nitrophenols can vary significantly depending on environmental conditions. In topsoil, the half-life of 4-nitrophenol can be as short as one to three days under aerobic conditions but extends to around 14 days under anaerobic conditions. cdc.gov In subsoils, these values can increase to 40 days or more. cdc.gov In water, both photolysis and biodegradation are significant degradation processes, with half-lives ranging from one to eight days in fresh water. cdc.govscbt.com The persistence of this compound is expected to be in a similar range, influenced by factors such as microbial activity, sunlight exposure, and oxygen availability.
The mobility of this compound in the environment is largely controlled by its adsorption to soil and sediment particles. nih.gov Adsorption is a complex process influenced by the chemical's properties and the characteristics of the soil or sediment. The primary mechanisms governing the adsorption of polar organic compounds like nitrophenols include:
Hydrogen Bonding : The hydroxyl and nitro groups on the compound can act as hydrogen bond donors and acceptors, forming bonds with functional groups on soil organic matter and clay surfaces.
Coordination with Cations : The nitro and hydroxyl groups can coordinate with metal cations present in the soil, such as copper (Cu²⁺). nih.gov
Van der Waals Forces : Weak, non-specific interactions between the molecule and soil particle surfaces.
Studies on p-nitrophenol have shown that its adsorption decreases with increasing concentrations of competing cations like copper, indicating competition for adsorption sites. nih.gov The amount of soil organic matter is a key factor, as it typically provides a high number of adsorption sites. nih.govaloki.hu Soil pH is also critical; it affects the surface charge of soil colloids and the ionization state of the compound, thereby influencing adsorption capacity. aloki.hu For nitrophenols, adsorption is generally stronger in acidic soils.
| Factor | Influence on Adsorption | Mechanism | Citations |
| Soil Organic Matter | Increased adsorption | Provides numerous binding sites via hydrogen bonding and other interactions. | nih.govaloki.hu |
| Clay Content | Increased adsorption | Offers surface area and charged sites for interaction. | nih.gov |
| pH | Adsorption is generally higher at lower pH | Affects the compound's speciation and the surface charge of soil particles. | aloki.hu |
| Metal Cations | Can increase or decrease adsorption | Can form bridges between the compound and soil or compete for binding sites. | nih.gov |
Leaching is the process by which a substance is transported from the soil surface to groundwater. nih.gov The leaching potential of this compound depends on the balance between its persistence, its adsorption to soil (quantified by the soil organic carbon-water (B12546825) partitioning coefficient, K_oc_), and its water solubility. nih.gov
The presence of polar hydroxyl and nitro groups suggests that this compound will be relatively soluble in water. High water solubility, combined with moderate to low adsorption, increases the potential for the compound to be transported with percolating water through the soil profile and into aquatic systems. nih.govnih.gov Once in aquatic systems, its transport is governed by water flow, while its fate is determined by processes like photolysis and biodegradation. cdc.gov Persistent and mobile substances pose a significant risk to freshwater resources because they can be transported long distances and appear in water supplies long after their initial release. nih.gov
Advanced Remediation Strategies Based on Degradation Mechanisms
The remediation of sites contaminated with nitrophenolic compounds requires effective strategies to degrade them into non-toxic substances. Advanced remediation technologies are often based on the chemical and biological degradation pathways of the pollutants.
Photocatalytic degradation is an advanced oxidation process that uses a semiconductor catalyst (such as titanium dioxide, TiO₂) and a light source (like UV or simulated sunlight) to break down organic pollutants. nih.govfrontiersin.org This process has been shown to be effective for the degradation of 4-nitrophenol. nih.govfrontiersin.orgresearchgate.net
The mechanism involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), upon illumination of the catalyst. These ROS attack the nitrophenol molecule, leading to its degradation through a series of steps, including hydroxylation, ring cleavage, and ultimately, mineralization into CO₂, H₂O, and inorganic ions. nih.govfrontiersin.org
The efficiency of photocatalysis depends on parameters like catalyst loading, pH, and the presence of other substances. researchgate.net Kinetic studies often show that the degradation follows a pseudo-first-order model. nih.govfrontiersin.orgresearchgate.net A critical consideration is the potential formation of intermediate degradation products, which can sometimes be more toxic than the original compound. nih.govfrontiersin.org Therefore, successful remediation requires complete mineralization of the pollutant. nih.govfrontiersin.org
Bioremediation harnesses the metabolic capabilities of microorganisms to break down environmental pollutants. nih.govresearchgate.net This approach is considered cost-effective and environmentally friendly. nih.gov For nitrophenols, bioremediation technologies are designed to utilize the specific microbial degradation pathways and enzymes discussed previously.
Key bioremediation strategies include:
Bioaugmentation : This involves introducing specific, pre-selected microbial strains or consortia with high degradation capabilities into a contaminated environment. nih.gov Strains of Pseudomonas, Rhodococcus, Arthrobacter, and Moraxella have demonstrated the ability to use nitrophenols as a source of carbon and energy and are potential candidates for bioaugmentation. ethz.chnih.govnih.gov
Biostimulation : This strategy involves modifying the environment (e.g., by adding nutrients or oxygen) to stimulate the activity of indigenous microorganisms that are capable of degrading the contaminant.
Immobilized Cell Bioreactors : Microorganisms with the desired enzymatic machinery can be immobilized on a support material and used in bioreactors to treat contaminated water. This technique can improve the efficiency and stability of the degradation process. researchgate.net
The success of bioremediation relies on a thorough understanding of the degradation pathways to ensure complete mineralization and avoid the accumulation of toxic intermediates. nih.govnih.gov
Analytical Methodologies for the Detection and Quantification of 4 1r 1 Hydroxyethyl 2 Nitrophenol
Chromatographic Separation Techniques for Analysis and Purity Assessment
Chromatography is a cornerstone for the analysis of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol, allowing for the separation of the target compound from impurities, starting materials, and its corresponding (S)-enantiomer. The choice of chromatographic technique depends on the specific analytical goal, such as purity assessment or enantiomeric excess determination.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for separating enantiomers. phenomenex.com For chiral compounds like this compound, the direct resolution of enantiomers is most commonly achieved using a Chiral Stationary Phase (CSP). researchgate.net These CSPs create a chiral environment, leading to the formation of transient diastereomeric complexes between the analyte enantiomers and the stationary phase, which results in different retention times and, thus, separation. researchgate.net
The selection of the appropriate CSP is an empirical process, often guided by the structure of the analyte. phenomenex.com For compounds containing hydroxyl and aromatic groups, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide phases are often effective. sigmaaldrich.com The separation mechanism can involve a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, to achieve chiral recognition. researchgate.net Optimizing the mobile phase, which typically consists of a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) and an alcohol modifier (e.g., isopropanol, ethanol), is crucial for achieving baseline separation. phenomenex.com
| Parameter | Typical Conditions for Chiral HPLC |
| Stationary Phase | Chiral Stationary Phases (CSPs) like polysaccharide-based (e.g., Chiralpak®, Chiralcel®) or Pirkle-type phases. |
| Mobile Phase | Normal Phase: Heptane/Isopropanol mixtures; Reversed Phase: Acetonitrile (B52724)/Water or Methanol (B129727)/Water with buffers. |
| Flow Rate | 0.5 - 2.0 mL/min |
| Detection | UV-Vis Detector set at a wavelength of maximum absorbance for the analyte. |
| Temperature | Ambient or controlled (e.g., 25°C) to ensure reproducible retention times. |
This table presents generalized conditions for chiral HPLC separations of compounds structurally similar to this compound. Optimization is required for each specific application.
Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. However, direct GC analysis of nitrophenols can be challenging due to their polarity and potential for interaction with the GC column, which can lead to poor peak shape and reduced sensitivity. researchgate.net To overcome these limitations, derivatization is often employed. This process involves chemically modifying the analyte to increase its volatility and thermal stability.
For this compound, the two hydroxyl groups (phenolic and alcoholic) are the primary sites for derivatization. Common strategies include:
Methylation: Using reagents like diazomethane (B1218177) to convert the acidic phenolic hydroxyl group to a methyl ether. researchgate.netepa.govnih.gov
Silylation: Reacting the hydroxyl groups with silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers. researchgate.net
Acylation: Using reagents like trifluoroacetic anhydride (B1165640) to form ester derivatives. researchgate.net
These derivatization procedures yield less polar and more volatile products, making them amenable to GC analysis with high efficiency and sensitivity, often coupled with mass spectrometry (GC-MS) for definitive identification. nih.gov
| Derivatization Reagent | Target Functional Group | Resulting Derivative |
| Diazomethane (CH₂N₂) | Phenolic -OH | Methyl Ether (Anisole) |
| Trimethylsilyldiazomethane | Phenolic -OH | Methyl Ether (Anisole) |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Phenolic & Alcoholic -OH | Trimethylsilyl (TMS) Ether |
| Pentafluorobenzyl Bromide (PFBBr) | Phenolic -OH | Pentafluorobenzyl Ether |
This table summarizes common derivatization strategies applicable to the hydroxyl groups in this compound for GC analysis.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations in the pharmaceutical industry. chempartner.comselvita.com This technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small percentage of an organic modifier like methanol or ethanol. pharmtech.com
SFC offers several key advantages over HPLC for the analysis of chiral intermediates like this compound:
Speed: The low viscosity and high diffusivity of supercritical fluids allow for much higher flow rates than in HPLC, leading to significantly shorter analysis times. chempartner.comchromatographyonline.com
Efficiency: SFC often provides higher separation efficiency and resolution compared to HPLC. fagg.be
Green Chemistry: The primary reliance on CO₂, a non-toxic and readily available solvent, reduces the consumption of hazardous organic solvents. selvita.com
Cost-Effectiveness: Reduced solvent usage lowers both purchase and disposal costs. pharmtech.com
Given these benefits, SFC is a well-established and preferred method for both analytical-scale determination of enantiomeric purity and preparative-scale separation of chiral compounds and their intermediates. chempartner.comfagg.be
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Mobile Phase | Supercritical CO₂ | Organic Solvents (e.g., Hexane, Acetonitrile) |
| Analysis Time | Fast (typically 3-5 times faster than HPLC) chempartner.com | Slower |
| Solvent Consumption | Low | High |
| Operating Pressure | High | Moderate to High |
| Environmental Impact | Greener, less hazardous waste | More significant environmental footprint |
| Cost | Lower solvent and disposal costs | Higher solvent and disposal costs |
This table provides a comparative overview of SFC and HPLC for chiral separations.
Advanced Spectroscopic Detection Methods for Quantitative Analysis
Spectroscopic methods are indispensable for the quantitative analysis of this compound, providing the basis for detection following chromatographic separation or for direct measurement in solution.
UV-Visible (UV-Vis) spectroscopy is a robust and widely used technique for the quantitative analysis of compounds containing chromophores, such as the nitrophenol moiety in this compound. The aromatic ring substituted with a nitro group gives rise to strong absorbance in the UV-Vis region.
The concentration of the compound in a solution can be determined by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law. The UV-Vis spectrum of nitrophenols is known to be pH-dependent. researchgate.net In acidic to neutral solutions, 4-nitrophenol (B140041) typically shows an absorption maximum around 320 nm. researchgate.netmetrohm.com In alkaline conditions, the phenolic proton is removed to form the nitrophenolate ion, causing a bathochromic (red) shift in the absorption maximum to around 400 nm. researchgate.netmetrohm.com This spectral shift can be utilized to monitor reactions or changes in pH. When coupled with HPLC, a UV-Vis detector allows for the quantification of the compound as it elutes from the column. nih.gov
| Compound Form | Approximate λmax (nm) | pH Condition |
| 4-Nitrophenol | ~320 nm | Acidic / Neutral |
| 4-Nitrophenolate ion | ~400 nm | Alkaline |
This table shows the characteristic UV-Vis absorption maxima for the protonated and deprotonated forms of the 4-nitrophenol chromophore.
Fluorescence spectroscopy is an exceptionally sensitive analytical technique. While many nitrophenols, including this compound, are not strongly fluorescent themselves, they can be detected and quantified using indirect fluorescence methods. rsc.org
A common approach is based on fluorescence quenching. nih.gov In this method, a fluorescent probe molecule (a fluorophore) is used, whose fluorescence intensity is diminished or "quenched" in the presence of the nitrophenol analyte. nih.gov The degree of quenching is often proportional to the concentration of the nitrophenol, allowing for sensitive quantification. nih.govresearchgate.net This phenomenon can occur through mechanisms such as the inner filter effect (IFE) or Förster resonance energy transfer (FRET). researchgate.netnih.gov Various fluorescent materials, including quantum dots, metal-organic frameworks (MOFs), and organic dyes, have been developed as sensors for detecting nitrophenols with very low detection limits. rsc.orgresearchgate.netsci-hub.se
Alternatively, derivatization can be employed to convert the non-fluorescent nitrophenol into a fluorescent product. This involves reacting the molecule with a labeling reagent that introduces a fluorophore, which can then be detected with high sensitivity.
| Detection Strategy | Principle | Typical Analytes |
| Fluorescence Quenching | The analyte decreases the fluorescence intensity of a probe (e.g., quantum dots, fluorescent dyes). nih.govnih.gov | Mono-, di-, and trinitrophenols. |
| Derivatization | The analyte is chemically modified with a fluorescent tag to become fluorescent. | Phenols and other functional groups. |
This table outlines strategies for the sensitive detection of nitrophenols using fluorescence-based methods.
Mass Spectrometry-Based Quantification Techniques
Mass spectrometry (MS) coupled with chromatographic separation is a cornerstone for the quantification of organic molecules due to its high sensitivity and selectivity. Both liquid and gas chromatography are viable options, with the choice depending on the analyte's properties and the analytical objectives.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for analyzing non-volatile and polar compounds, making it highly suitable for this compound. This method offers excellent sensitivity and selectivity, which is essential for trace-level analysis in complex matrices.
The typical LC-MS/MS workflow involves chromatographic separation of the analyte from the sample matrix, followed by ionization and mass analysis. A triple quadrupole mass spectrometer is commonly used, operating in Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity. In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences from other compounds in the sample.
For this compound, a reversed-phase C18 column is often employed for chromatographic separation. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. Electrospray ionization (ESI) in negative ion mode is generally preferred for phenolic compounds as they can be readily deprotonated.
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. However, direct analysis of polar compounds like this compound by GC-MS can be challenging due to their low volatility and potential for thermal degradation. The presence of hydroxyl and phenolic groups can lead to poor peak shape and interaction with the GC system.
To overcome these limitations, a derivatization step is typically required to convert the polar functional groups into less polar, more volatile derivatives. Silylation is a common derivatization technique where active hydrogens in hydroxyl groups are replaced with a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. The resulting TMS derivative of this compound would be more volatile and exhibit better chromatographic behavior.
Following derivatization, the sample is injected into the GC, where it is separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane phase). The separated compounds then enter the mass spectrometer, which is typically operated in Electron Ionization (EI) mode. The resulting mass spectra, which show characteristic fragmentation patterns, can be used for identification and quantification. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for trace analysis.
Electrochemical and Sensor-Based Detection Principles
Electrochemical methods offer a cost-effective and rapid alternative for the detection of electroactive compounds like nitrophenols. scispace.commdpi.comnih.gov These techniques are based on the measurement of the current or potential changes resulting from the redox reactions of the analyte at an electrode surface. nih.gov The nitro group in this compound is electrochemically active and can be reduced, providing the basis for its detection.
Various types of electrodes, including glassy carbon, carbon paste, and screen-printed electrodes, can be used. scispace.com To enhance sensitivity and selectivity, the electrode surface is often modified with nanomaterials such as graphene, carbon nanotubes, or metal nanoparticles. mdpi.com These modifications can increase the electrode's surface area and catalytic activity towards the reduction of the nitro group.
Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed. nih.gov DPV and SWV are particularly useful for quantitative analysis due to their ability to discriminate against background currents, leading to lower detection limits. researchgate.net The peak current obtained in these measurements is typically proportional to the concentration of the analyte. While these methods are promising for developing portable and rapid sensors, they may be susceptible to interferences from other electroactive species in the sample. scispace.com
Method Validation for Academic Research Applications
For academic research, it is essential to validate the analytical method to ensure that the results are reliable and accurate. Method validation involves assessing several key performance parameters as outlined by guidelines from bodies like the International Council for Harmonisation (ICH). europa.eu
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In chromatographic methods, selectivity is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples. For MS detection, the specificity of the MRM transition provides high selectivity.
Sensitivity is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. This is assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. A high coefficient of determination (R²) is indicative of good linearity.
The following table provides hypothetical yet representative validation data for an LC-MS/MS method for a nitrophenol compound, illustrating typical performance characteristics.
| Parameter | Value |
|---|---|
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Reproducibility refers to the precision of the method under different conditions, such as on different days (inter-day precision) or by different analysts. It is typically expressed as the relative standard deviation (RSD) of the results of multiple measurements. Intra-day precision is assessed by analyzing the same sample multiple times on the same day.
Robustness is the measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of the method's reliability during normal usage. For an LC method, parameters that might be varied include the pH of the mobile phase, the column temperature, and the mobile phase composition. The effect of these variations on the results is then evaluated.
The following table illustrates a hypothetical assessment of precision for the quantification of a nitrophenol compound.
| Concentration (ng/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6, 3 days) |
|---|---|---|
| 1 | < 5% | < 8% |
| 10 | < 4% | < 6% |
| 50 | < 3% | < 5% |
Chemical Modification and Derivatization Strategies of 4 1r 1 Hydroxyethyl 2 Nitrophenol for Research Applications
Derivatization for Spectroscopic Tagging and Enhanced Detection
To overcome challenges in detection and quantification, particularly at low concentrations in complex matrices, 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol can be derivatized with spectroscopic tags. nih.gov This process involves attaching a moiety that imparts or enhances a spectroscopic property, such as fluorescence or a strong absorbance at a specific wavelength, or improves ionization efficiency in mass spectrometry. nih.govmdpi.com
The primary sites for derivatization on the molecule are the phenolic and secondary hydroxyl groups. These can be targeted with various reagents to introduce tags that facilitate detection. For instance, derivatization with a fluorophore can create a pro-fluorescent probe, where a significant change in fluorescence intensity is observed upon a specific event, such as enzymatic cleavage or a change in the local environment. rsc.org Similarly, attaching a charged tag can dramatically improve sensitivity in liquid chromatography-mass spectrometry (LC-MS) analyses. mdpi.com
Strategies often involve converting the hydroxyl groups into ethers or esters with molecules containing the desired spectroscopic properties. This chemical tagging can improve ionization efficiency, selectivity, and stability of the analyte for mass spectrometry-based analysis. nih.gov
| Derivatization Strategy | Target Functional Group | Reagent Example | Purpose | Expected Outcome |
| Fluorescent Labeling | Phenolic or Secondary Hydroxyl | N-Allyl-4-(N-2 '-hydroxyethyl)amino-1,8-naphthalimide (AHEAN) precursor | Introduction of a fluorescent tag for optical sensing. researchgate.net | Development of a fluorescent probe for assays. |
| UV/Vis Tagging | Phenolic Hydroxyl | 4-Nitrophenyl chloroformate | Creation of a chromophoric derivative for colorimetric detection. wikipedia.org | Enhanced spectrophotometric quantification. |
| Mass Spectrometry Tagging | Phenolic or Secondary Hydroxyl | N-(2-(Bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) | Introduction of a permanent positive charge for enhanced ESI-MS detection. mdpi.com | Increased signal intensity and sensitivity in LC-MS/MS. |
| Isotope Labeling | Phenolic or Secondary Hydroxyl | Isotope-labeled 3-nitrophenylhydrazine (B1228671) (3NPH) | Quantitative analysis using isotope dilution mass spectrometry. researchgate.net | Accurate quantification in biological samples. |
This table is interactive. Click on the headers to sort.
Functional Group Interconversions for Structure-Activity Probing
Systematic modification of the functional groups of this compound is a cornerstone of structure-activity relationship (SAR) studies. By altering specific parts of the molecule and evaluating the corresponding changes in biological or chemical activity, researchers can identify the key pharmacophoric elements responsible for its effects. nih.gov
Key functional group interconversions for this compound include:
Oxidation of the Secondary Alcohol: Converting the 1-hydroxyethyl group to an acetyl group changes the molecule's stereochemistry, hydrogen bonding capacity, and steric profile. This can reveal the importance of the hydroxyl group and its specific (R)-configuration for biological interactions.
Reduction of the Nitro Group: The transformation of the nitro group to an amino group drastically alters the electronic properties of the aromatic ring. This modification changes the molecule from an electron-poor to an electron-rich system, impacting its acidity, redox potential, and potential interactions with biological targets.
Etherification/Esterification of Hydroxyl Groups: Capping the phenolic or secondary hydroxyl group through ether or ester formation removes its hydrogen bond-donating ability and can increase lipophilicity. This helps to determine if a free hydroxyl group is essential for activity.
Modification of the Aromatic Ring: Electrophilic substitution reactions could introduce additional substituents (e.g., halogens, alkyl groups) onto the benzene (B151609) ring, allowing for a detailed exploration of the steric and electronic requirements for activity.
These transformations provide a library of related compounds, and comparing their activities helps to build a comprehensive SAR model. nih.govchemrxiv.org
| Original Functional Group | Interconversion Reaction | Resulting Functional Group | Reagents/Conditions | Purpose in SAR Studies |
| Secondary Alcohol (-CH(OH)CH₃) | Oxidation | Ketone (-C(=O)CH₃) | PCC, DMP, or Swern oxidation | Investigate the role of the hydroxyl group and stereocenter. |
| Nitro Group (-NO₂) | Reduction | Amino Group (-NH₂) | H₂, Pd/C or SnCl₂/HCl | Evaluate the impact of electronic properties and hydrogen bonding. |
| Phenolic Hydroxyl (-OH) | Etherification | Ether (-OR) | Alkyl halide (e.g., CH₃I), base (e.g., K₂CO₃) | Determine the necessity of the acidic proton and H-bond donation. |
| Secondary Alcohol (-CH(OH)CH₃) | Esterification | Ester (-OC(=O)R) | Acyl chloride or anhydride (B1165640), base | Assess the influence of steric bulk and lipophilicity at this position. |
This table is interactive. Click on the headers to sort.
Conjugation to Biomolecules for Mechanistic Studies (e.g., protein-ligand interaction probes)
To investigate the molecular mechanisms of action, this compound can be conjugated to various biomolecules, such as proteins, peptides, or nucleic acids. nih.gov This creates powerful tools for identifying binding partners, studying protein-ligand interactions, and visualizing the compound's localization within cells. nih.govnih.gov The phenolic and secondary alcohol groups serve as primary handles for these conjugation reactions.
A common strategy involves activating one of the hydroxyl groups to make it more reactive towards nucleophilic residues on a protein, such as the amine groups of lysine (B10760008) residues. nih.govnih.gov For example, activation with tresyl chloride converts a hydroxyl group into a good leaving group that readily reacts with primary amines under mild conditions. nih.gov
Alternatively, the molecule can be modified to include a bioorthogonal handle, such as an azide (B81097) or an alkyne. This allows for highly specific "click chemistry" reactions, like the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), to attach the molecule to a biomolecule that has been correspondingly labeled with the complementary reactive group. nih.gov These methods are crucial for creating probes for techniques like affinity purification, fluorescence resonance energy transfer (FRET), or thermal shift assays (TSA) to validate target engagement. mdpi.com
| Conjugation Strategy | Functional Handle on Probe | Reactive Group on Biomolecule | Linkage Type | Key Advantages |
| NHS Ester Chemistry | Carboxyl (after modification) | Primary Amines (Lysine) | Amide | Well-established, rapid reaction. nih.gov |
| Tresyl Chloride Activation | Activated Hydroxyl | Primary Amines (Lysine) | Secondary Amine | Direct reaction, no spacer arm required. nih.gov |
| Click Chemistry (SPAAC) | Azide or Cycloalkyne | Cycloalkyne or Azide | Triazole | High specificity, bioorthogonal. nih.gov |
| Carbodiimide Chemistry | Carboxyl (after modification) | Primary Amines (Lysine) | Amide | Versatile for coupling carboxyls and amines. |
This table is interactive. Click on the headers to sort.
Integration into Polymeric Structures or Advanced Materials for Specific Research Purposes
Incorporating this compound into polymeric structures or other advanced materials can generate functional materials with tailored properties for specific research applications. The reactive hydroxyl groups are key to this process, allowing the molecule to be incorporated as a monomer into a polymer chain.
One approach is to convert the secondary hydroxyl group into a polymerizable functional group, such as an acrylate (B77674) or methacrylate, by reacting it with acryloyl chloride or methacryloyl chloride. The resulting monomer can then undergo free-radical polymerization to form a polymer chain where the this compound moiety is a pendant group.
Such functionalized materials could be used for various purposes. For example, polymers containing the nitrophenol unit could serve as a basis for catalytic materials, similar to how metallic nanoparticles are used for the reduction of 4-nitrophenol (B140041). nih.govnih.gov The defined stereocenter could also be exploited in the development of chiral stationary phases for chromatography. Furthermore, integration into hydrogels or thin films could lead to the creation of chemical sensors, where binding of a target analyte to the nitrophenol unit induces a detectable change in the material's optical or electronic properties.
| Polymerization Method | Monomer Modification | Polymer Structure | Potential Application |
| Free-Radical Polymerization | Esterification of hydroxyl with (meth)acryloyl chloride | Poly(acrylate) or Poly(methacrylate) with pendant nitrophenol | Chiral stationary phases, functional resins. |
| Condensation Polymerization | Conversion to a diol or dicarboxylic acid derivative | Polyester or Polyamide | Degradable materials, specialty polymers. |
| Ring-Opening Polymerization | Conversion to a cyclic ester (lactone) | Polyester | Biocompatible materials, drug delivery systems. |
| Surface Grafting | Attachment to a pre-formed polymer or surface | Surface-functionalized material | Chemical sensors, catalytic surfaces. |
This table is interactive. Click on the headers to sort.
Emerging Research Directions and Future Perspectives on 4 1r 1 Hydroxyethyl 2 Nitrophenol
Integration with Systems Chemical Biology Approaches for Holistic Understanding of Interactions
Systems chemical biology aims to understand the complex interaction networks of small molecules within biological systems. For a compound like 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol, this would involve mapping its interactions with proteins, nucleic acids, and other cellular components to build a comprehensive picture of its biological activity. Such an approach could uncover novel mechanisms of action and potential therapeutic applications.
However, there is currently no published research that specifically applies systems chemical biology methodologies to this compound. Investigations of this nature would be a critical step in elucidating the compound's broader biological relevance.
Development of High-Throughput Screening Methodologies for Molecular Interactions
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of large numbers of compounds for their effects on a specific biological target. Developing HTS assays tailored to probe the interactions of this compound would be essential for identifying its potential biological targets and understanding its structure-activity relationships.
Currently, there are no specific high-throughput screening methodologies reported in the literature that are designed for or utilize this compound. The development of such assays would be a necessary precursor to any large-scale investigation of the compound's bioactivity.
Advanced Theoretical Frameworks for Predicting Compound Behavior in Complex Systems
Computational chemistry and theoretical modeling are powerful tools for predicting the behavior of molecules in complex environments. For this compound, advanced theoretical frameworks could be employed to predict its binding affinity to various protein targets, its metabolic fate, and its potential off-target effects. These in silico studies can guide experimental work and accelerate the discovery process.
A review of the current scientific literature indicates a lack of studies applying advanced theoretical frameworks to predict the behavior of this compound in complex systems. Such computational investigations would provide valuable insights and hypotheses for future experimental validation.
Q & A
Q. What are the established synthetic routes for 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol, and what are their key challenges?
The synthesis typically involves multi-step reactions, including nitration, hydroxylation, and stereoselective reduction. A common method starts with 4-nitrophenylethanol, where the hydroxyl group is introduced via chiral resolution or enzymatic reduction to achieve the (1R) configuration . Challenges include controlling stereochemistry (to retain the R-configuration) and minimizing side reactions during nitrophenol derivatization. Purification via column chromatography or recrystallization is critical to isolate the enantiopure product .
Q. How can the stereochemical purity of this compound be validated experimentally?
Chiral HPLC or polarimetry are standard methods. For example, using a Chiralpak® AD-H column with a hexane/isopropanol mobile phase can resolve enantiomers. Comparative optical rotation values (e.g., [α]D²⁵ = +X°) against literature benchmarks confirm stereochemical integrity . Nuclear Overhauser Effect (NOE) NMR experiments may also verify spatial arrangements of the hydroxyethyl group .
Q. What analytical techniques are recommended for characterizing this compound?
- Spectroscopy : UV-Vis (λmax ~270 nm for nitrophenol), FTIR (O–H stretch at ~3400 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- Mass Spectrometry : ESI-MS (m/z ~196 [M+H]⁺) for molecular weight confirmation.
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) to assess purity (>98%) .
Q. How does pH influence the stability of this compound in aqueous solutions?
The compound is stable at neutral pH but undergoes hydrolysis under strongly acidic (pH <3) or alkaline (pH >9) conditions, leading to nitro group reduction or ester cleavage. Buffered solutions (pH 6–8) are recommended for long-term storage .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies often arise from variations in substituent positioning or stereochemistry. For example, replacing the hydroxyethyl group with a benzyloxyethoxy chain (as in ) alters lipophilicity and receptor binding. Systematic SAR studies using isosteric replacements (e.g., Cl vs. NO₂) and computational docking (e.g., AutoDock Vina) can clarify mechanisms .
Q. How do structural modifications (e.g., halogenation, side-chain elongation) affect the compound’s enzyme inhibition potency?
Adding electron-withdrawing groups (e.g., Cl at the 2,6-positions) enhances binding to hydrophobic enzyme pockets, as seen in analogues with IC₅₀ values <10 µM . Conversely, elongating the hexyl side chain () improves solubility but may reduce membrane permeability.
Q. What experimental designs are optimal for assessing the environmental toxicity of this compound?
Follow OECD guidelines:
- Acute toxicity : Daphnia magna immobilization assay (48-hr EC₅₀).
- Biodegradation : Modified Sturm test to measure CO₂ evolution over 28 days.
- Bioaccumulation : Log Kₒw determination via shake-flask method .
Q. What mechanistic insights explain the compound’s reactivity in photochemical reactions?
The nitro group acts as a photosensitizer, generating singlet oxygen (¹O₂) under UV light. Transient absorption spectroscopy (e.g., laser flash photolysis) can track reaction intermediates. Substitution at the hydroxyethyl position modulates electron transfer efficiency .
Methodological Guidance
Q. How to design a stability-indicating assay for this compound under accelerated degradation conditions?
- Forced degradation : Expose to 40°C/75% RH (ICH Q1A) and analyze degradants via LC-MS/MS.
- Validation : Assess specificity, linearity (R² >0.995), and recovery (98–102%) per ICH Q2(R1) .
Q. What computational tools predict the compound’s pharmacokinetic properties?
Use QSAR models in SwissADME or ADMETLab 2.0 to estimate:
- Log P (lipophilicity): ~1.8 (moderate permeability).
- CYP450 inhibition: High risk for CYP2D6 due to nitroaromatic structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
